molecular formula C20H18ClFN2O2S B3752059 4-(4-CHLOROPHENOXY)-N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE

4-(4-CHLOROPHENOXY)-N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE

Cat. No.: B3752059
M. Wt: 404.9 g/mol
InChI Key: BYRIPWFPXOCGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenoxy)-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}butanamide is a complex organic compound characterized by its unique structure, which includes a chlorophenoxy group, a fluorophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenoxy)-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with 4-fluorobenzyl bromide to form 4-(4-chlorophenoxy)-4-fluorobenzyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of catalysts to increase reaction efficiency and yield, as well as the implementation of continuous flow reactors to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Chlorophenoxy)-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenoxy)-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}butanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring and the fluorophenyl group enhances its potential as a versatile compound in various research applications .

Properties

IUPAC Name

4-(4-chlorophenoxy)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O2S/c21-15-5-9-17(10-6-15)26-11-1-2-19(25)24-20-23-13-18(27-20)12-14-3-7-16(22)8-4-14/h3-10,13H,1-2,11-12H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRIPWFPXOCGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)CCCOC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-CHLOROPHENOXY)-N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE
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4-(4-CHLOROPHENOXY)-N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE
Reactant of Route 3
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4-(4-CHLOROPHENOXY)-N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE
Reactant of Route 4
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4-(4-CHLOROPHENOXY)-N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE
Reactant of Route 5
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4-(4-CHLOROPHENOXY)-N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE
Reactant of Route 6
Reactant of Route 6
4-(4-CHLOROPHENOXY)-N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE

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